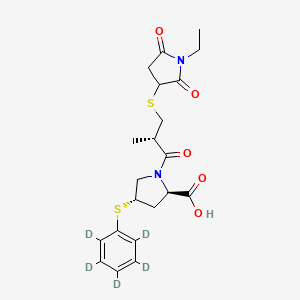

![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/no-structure.png)

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3',2-D]imidazole derivatives, including those labeled with isotopes such as 13C, typically involves complex organic synthesis pathways. These compounds are of interest due to their mutagenic properties and presence in pyrolysates of amino acids like glutamic acid. One pathway for synthesizing related compounds involves the metabolic activation of mutagens like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole, where activated forms bind to DNA, demonstrating the complex chemistry and biological interactions of these compounds (Hashimoto et al., 1980).

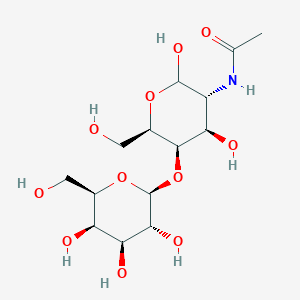

Molecular Structure Analysis

The molecular structure of these compounds, as revealed through techniques like Carbon-13 NMR, is pivotal for understanding their reactivity and interactions with biological molecules. For example, the natural abundance carbon-13 NMR spectra of mutagenic 2-aminodipyrido[1,2-a:3',2'-d]imidazoles provide essential information for identifying these agents (Aboul‐Enein, 1983).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metabolic activation leading to DNA binding, highlighting their mutagenic potential. This activation process, involving transformation to hydroxylamine derivatives and subsequent DNA interaction, underscores the chemical reactivity of these substances and their biological implications (Hashimoto et al., 1980).

Physical Properties Analysis

The physical properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole compounds, such as solubility, melting points, and stability, are crucial for their handling and application in various studies. These properties are influenced by the molecular structure and substituents on the imidazole ring.

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, potential for forming DNA adducts, and interaction with other biomolecules, are central to understanding the biological effects of these compounds. The formation of DNA adducts, for example, is a critical step in the mutagenic and carcinogenic processes associated with these compounds (Hashimoto et al., 1980).

科学的研究の応用

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds similar to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are extensively studied for their antitumor properties. Research has highlighted various imidazole compounds, such as Bis(2-chloroethyl)amino derivatives and 4(5)-aminoimidazol-5(4)-carboxamide, for their potential in cancer treatment. These compounds have shown promising results in preclinical testing stages, indicating their relevance in developing new antitumor drugs and exploring compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Role in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative to the compound of interest, plays a crucial role in medicinal chemistry. It provides a backbone for bioactive molecules, including kinase inhibitors like ponatinib. This review highlights the therapeutic applications of imidazo[1,2-b]pyridazine-containing derivatives, emphasizing their structure-activity relationships (SAR) and potential in developing new pharmacological agents (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Antimicrobial Activities

Imidazole compounds, including structures related to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are key in synthesizing antimicrobial agents. These compounds serve as raw materials for anti-fungal drugs like ketoconazole and bactericides. Research into imidazole derivatives has shown their effectiveness against microbial resistance, recommending the synthesis of more derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, akin to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are also investigated for their corrosion inhibition properties. Their heterocyclic ring structure, featuring nitrogen atoms, allows for strong adsorption onto metal surfaces, demonstrating their utility beyond pharmaceutical applications into industrial settings (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

将来の方向性

特性

CAS番号 |

1216562-43-4 |

|---|---|

製品名 |

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride |

分子式 |

C₇¹³C₃H₉ClN₄ |

分子量 |

223.64 |

同義語 |

Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

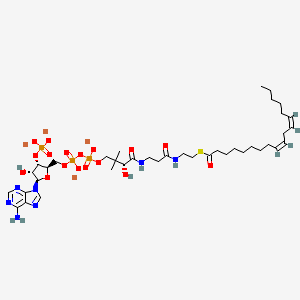

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)